![molecular formula C20H20N6O2S2 B2528530 4-甲基-N-(2-{6-[(吡啶-3-甲基)硫代][1,2,4]三唑并[4,3-b]哒嗪-3-基}乙基)苯磺酰胺 CAS No. 872998-34-0](/img/structure/B2528530.png)

4-甲基-N-(2-{6-[(吡啶-3-甲基)硫代][1,2,4]三唑并[4,3-b]哒嗪-3-基}乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

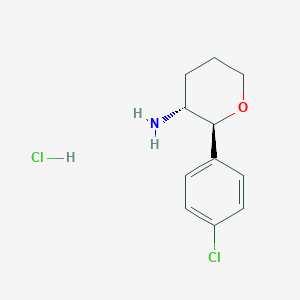

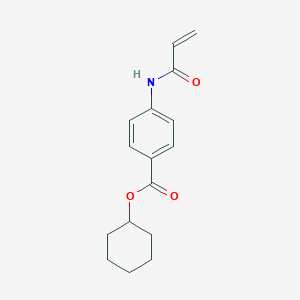

The compound “4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique can reveal characteristic torsion angles and other structural features .Chemical Reactions Analysis

Triazole compounds, which are part of the structure of the given compound, are known to exhibit a variety of chemical reactions . They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the melting point, infrared spectrum, and proton NMR spectrum can provide valuable information about the compound .科学研究应用

Anticancer Properties

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects on cancer cells. These derivatives exhibit potential in inhibiting tumor growth, inducing apoptosis, and interfering with cancer cell signaling pathways. Further studies are needed to optimize their efficacy and minimize side effects .

Antimicrobial Activity

The triazolothiadiazine scaffold has demonstrated antimicrobial properties against bacteria, fungi, and other pathogens. Researchers have explored its potential as a novel class of antibiotics. By modifying the substituents on the core scaffold, scientists aim to develop potent antimicrobial agents that combat drug-resistant strains .

Analgesic and Anti-Inflammatory Effects

Certain derivatives of this compound exhibit analgesic and anti-inflammatory activities. These properties make them interesting candidates for pain management and inflammation-related disorders. Understanding the structure–activity relationship (SAR) of these compounds can guide further optimization .

Antioxidant Properties

The triazolothiadiazine derivatives have been investigated for their antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers are keen on exploring the SAR to enhance their antioxidant activity .

Antiviral Applications

Preliminary studies suggest that some derivatives possess antiviral activity. These compounds may inhibit viral replication or entry into host cells. Their potential as antiviral agents warrants further investigation .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors The triazolothiadiazine scaffold has been explored as a potential carbonic anhydrase inhibitor. Carbonic anhydrases play essential roles in physiological processes, and inhibiting them can have therapeutic implications . b. Cholinesterase Inhibitors These compounds may modulate cholinesterase activity, which is relevant in neurodegenerative diseases like Alzheimer’s. SAR studies can guide the design of more effective inhibitors . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase inhibitors have applications in bone health and other metabolic disorders. The scaffold’s structural features may contribute to inhibitory activity . d. Anti-Lipase Activity Lipase inhibitors are relevant in obesity and lipid metabolism. Exploring the triazolothiadiazine derivatives’ potential in this area is ongoing . e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer treatment. The scaffold’s modification could lead to novel inhibitors with improved selectivity .

Antitubercular Agents

Researchers have investigated the triazolothiadiazine derivatives for their activity against Mycobacterium tuberculosis. These compounds may offer new avenues for combating tuberculosis, a global health challenge .

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-N-[2-[6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2S2/c1-15-4-6-17(7-5-15)30(27,28)22-12-10-19-24-23-18-8-9-20(25-26(18)19)29-14-16-3-2-11-21-13-16/h2-9,11,13,22H,10,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEAHKLCTUIHGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2528461.png)

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)